molecular formula C10H12O8 B14719173 Cyclohexane-1,2,3,4-tetracarboxylic acid CAS No. 22532-06-5

Cyclohexane-1,2,3,4-tetracarboxylic acid

Cat. No.: B14719173
CAS No.: 22532-06-5
M. Wt: 260.20 g/mol
InChI Key: SMEJCQZFRMVYGC-UHFFFAOYSA-N
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Description

Cyclohexane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C10H14O8. It is a derivative of cyclohexane, where four carboxyl groups are attached to the 1st, 2nd, 3rd, and 4th positions of the cyclohexane ring. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,2,3,4-tetracarboxylic acid can be synthesized through the oxidation of cyclohexene. The process involves introducing cyclohexene and oxygen into a reactor, where a catalyst facilitates partial oxidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically follows the same oxidation route. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specific catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: More oxidized carboxylic acids or anhydrides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane-1,2,3,4-tetracarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of cyclohexane-1,2,3,4-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in catalysis, drug development, and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane-1,2,3,4-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

22532-06-5

Molecular Formula

C10H12O8

Molecular Weight

260.20 g/mol

IUPAC Name

cyclohexane-1,2,3,4-tetracarboxylic acid

InChI

InChI=1S/C10H12O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

SMEJCQZFRMVYGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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